![molecular formula C7HCl7 B14431108 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 79480-82-3](/img/no-structure.png)
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7-Heptachlorobicyclo[221]hepta-2,5-diene is a chlorinated bicyclic compound with a unique structure It belongs to the class of polycyclic chlorinated hydrocarbons, which are known for their stability and resistance to degradation
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene typically involves the chlorination of bicyclo[2.2.1]hepta-2,5-diene. One common method is the reaction of hexachlorocyclopentadiene with acetylene under pressure . This reaction results in the formation of the desired heptachlorinated product. Industrial production methods often involve similar chlorination reactions, utilizing large-scale reactors and controlled conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chlorinated organic compounds.
Medicine: Its derivatives are being explored for potential therapeutic applications, including as antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets such as enzymes and receptors. The chlorinated structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. This interaction can lead to various biological effects, including disruption of cellular processes and inhibition of viral replication.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene can be compared to other similar compounds, such as:
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: This compound has one less chlorine atom and exhibits slightly different chemical properties and reactivity.
1,3,5,6,7-Pentachlorobicyclo[3.2.0]hepta-3,6-dien-2-one: Another chlorinated bicyclic compound with different substitution patterns and applications.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and biological properties.
Eigenschaften
| 79480-82-3 | |
Molekularformel |
C7HCl7 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7-heptachlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7HCl7/c8-1-2(9)7(14)4(11)3(10)6(1,13)5(7)12/h5H |
InChI-Schlüssel |
IZNVNYXWWKHUIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C2(C(=C(C1(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


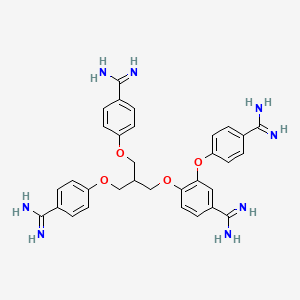

![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
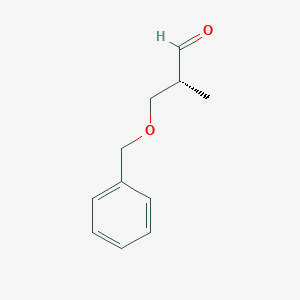
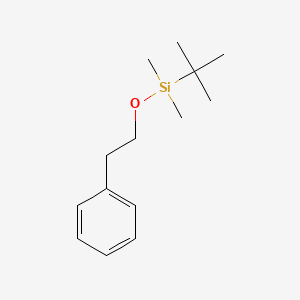
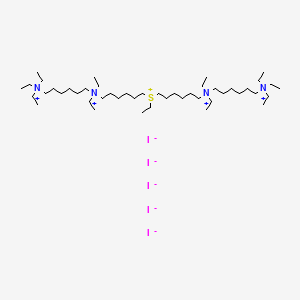
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
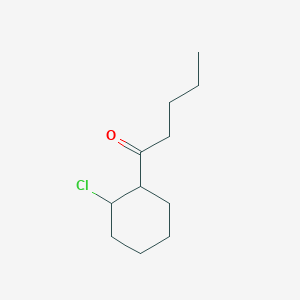
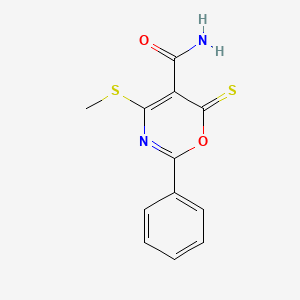
![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
